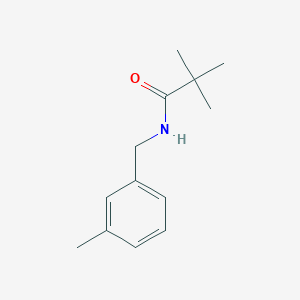![molecular formula C28H38N4O B6114197 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide](/img/structure/B6114197.png)
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide, also known as BPP-5a, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide acts as an antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor that plays a crucial role in regulating energy balance and body weight. By blocking the MC4R, 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide reduces food intake and increases energy expenditure, leading to weight loss. In cancer research, 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide induces apoptosis by activating the caspase-3 pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has been shown to have several biochemical and physiological effects, including reducing food intake, increasing energy expenditure, inducing apoptosis in cancer cells, and reducing inflammation and pain. 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide also has a high binding affinity to the MC4R, making it a potent antagonist.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide in lab experiments is its high potency and specificity for the MC4R. However, a limitation is that 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has poor solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is that 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
For 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide research include exploring its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to determine the safety and efficacy of 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide in humans and to develop more effective formulations with improved solubility. Additionally, the development of more potent and selective MC4R antagonists could lead to the discovery of new drugs for the treatment of obesity and related diseases.
Conclusion:
In conclusion, 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and specificity for the MC4R make it a promising drug candidate for the treatment of obesity, cancer, inflammation, and pain. However, further studies are needed to determine its safety and efficacy in humans and to develop more effective formulations with improved solubility.
Synthesemethoden
The synthesis of 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide involves a multi-step process that includes the reaction of 4-chloro-3-nitrobenzoic acid with 1-benzyl-3-pyrrolidinamine to form 4-chloro-3-nitro-N-benzylbenzamide. This intermediate is then reacted with 1-piperidinylamine to produce 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation and pain research have also shown that 4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide has anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O/c33-28(30-24-8-4-5-9-24)23-10-12-27(13-11-23)32-18-15-25(16-19-32)29-26-14-17-31(21-26)20-22-6-2-1-3-7-22/h1-3,6-7,10-13,24-26,29H,4-5,8-9,14-21H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDXITJDFCZHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)NC4CCN(C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methylbenzyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6114115.png)
![2-{[5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6114118.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114127.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6114154.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6114175.png)


![5-isopropyl-2-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6114204.png)
![N-(2-fluorophenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6114208.png)
